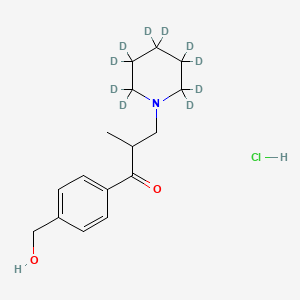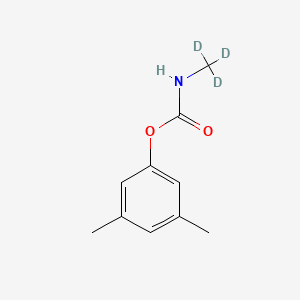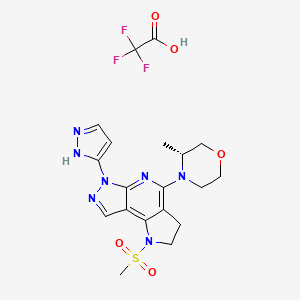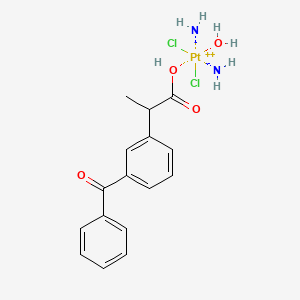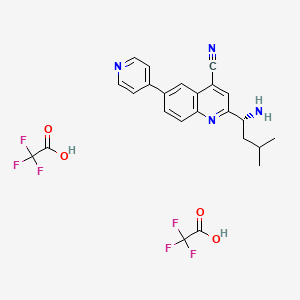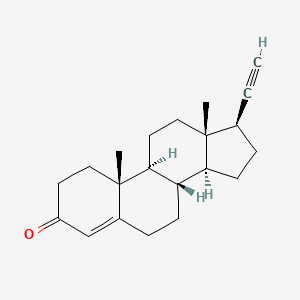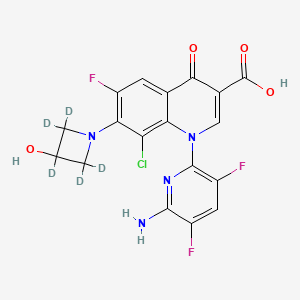
Delafloxacin-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Delafloxacin-d5 is a deuterated form of delafloxacin, a novel anionic fluoroquinolone antibiotic. Delafloxacin is primarily used to treat acute bacterial skin and skin structure infections caused by a variety of Gram-positive and Gram-negative organisms, including methicillin-resistant Staphylococcus aureus and Pseudomonas aeruginosa . The unique chemical structure of delafloxacin renders it a weak acid, resulting in increased potency in acidic environments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of delafloxacin-d5 involves the incorporation of deuterium atoms into the delafloxacin molecule. This can be achieved through various methods, including deuterium exchange reactions or the use of deuterated reagents during the synthesis process. The specific synthetic route and reaction conditions for this compound are proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as deuterium exchange, purification, and quality control to meet regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
Delafloxacin-d5, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the this compound molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Wissenschaftliche Forschungsanwendungen
Delafloxacin-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of delafloxacin.
Biology: Employed in biological studies to investigate the effects of deuterium incorporation on the biological activity of delafloxacin.
Medicine: Utilized in clinical research to evaluate the efficacy and safety of delafloxacin in treating bacterial infections.
Industry: Applied in the pharmaceutical industry for the development of new antibiotics and the study of drug resistance mechanisms.
Wirkmechanismus
Delafloxacin-d5 exerts its effects by inhibiting the activity of bacterial DNA topoisomerase IV and DNA gyrase (topoisomerase II) . These enzymes are essential for bacterial DNA replication, transcription, and repair. By preventing the relaxation of positive supercoils introduced during the elongation process, this compound interferes with bacterial DNA replication, ultimately leading to bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Levofloxacin: Another fluoroquinolone antibiotic with a broad spectrum of activity.
Moxifloxacin: A fluoroquinolone with enhanced activity against Gram-positive bacteria.
Ciprofloxacin: A widely used fluoroquinolone with strong activity against Gram-negative bacteria.
Uniqueness of Delafloxacin-d5
This compound is unique due to its increased potency in acidic environments and its balanced inhibition of both DNA topoisomerase IV and DNA gyrase . This balanced inhibition results in a lower frequency of spontaneous mutations and reduced potential for resistance development compared to other fluoroquinolones .
Eigenschaften
Molekularformel |
C18H12ClF3N4O4 |
|---|---|
Molekulargewicht |
445.8 g/mol |
IUPAC-Name |
1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-4-oxo-7-(2,2,3,4,4-pentadeuterio-3-hydroxyazetidin-1-yl)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C18H12ClF3N4O4/c19-12-13-7(1-9(20)14(12)25-3-6(27)4-25)15(28)8(18(29)30)5-26(13)17-11(22)2-10(21)16(23)24-17/h1-2,5-6,27H,3-4H2,(H2,23,24)(H,29,30)/i3D2,4D2,6D |
InChI-Schlüssel |
DYDCPNMLZGFQTM-JMFBVLFLSA-N |
Isomerische SMILES |
[2H]C1(C(C(N1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)([2H])[2H])([2H])O)[2H] |
Kanonische SMILES |
C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-Dichloro-N-{[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoropiperidin-4-yl]methyl}benzamide](/img/structure/B12414471.png)
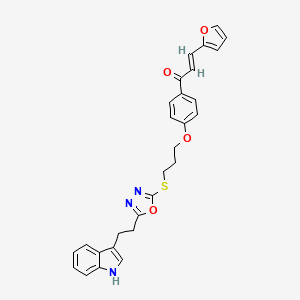

![(4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-(2,2,3,3-tetradeuteriocyclopropyl)pentan-1-one](/img/structure/B12414480.png)
![3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B12414482.png)
